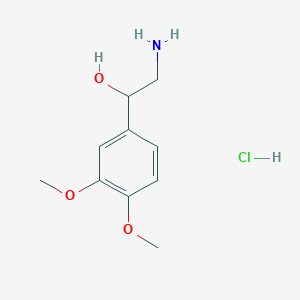![molecular formula C20H11N3O4 B168532 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 153998-00-6](/img/structure/B168532.png)
12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
説明
This compound belongs to the class of organic compounds known as indolocarbazoles . Indolocarbazoles are polycyclic aromatic compounds containing an indole fused to a carbazole . The most frequently isolated indolocarbazoles are Indolo(2,3-a)carbazoles; the most common subgroup of the Indolo(2,3-a)carbazoles are the Indolo(2,3-a)pyrrole(3,4-c)carbazoles .
Synthesis Analysis
The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies . For instance, the substitution position had a significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Molecular Structure Analysis
Indolocarbazoles include in their structure a planar ring system consisting of indole and carbazole elements . The subclass of derivatives of 11,12-dihydroindolo[2,3-a]carbazole is the most common, biologically significant, and studied in detail .Chemical Reactions Analysis
The production of indolocarbazoles with fluorine atoms in the flat ring is possible by adding 7-fluorotryptophan to the culture . Under natural conditions in the Saccharothrix aerocolonigenes culture, the flat fluoroindolocarbazole is formed containing an indolo[2,3-a]carbazole aromatic fragment based on two .Physical And Chemical Properties Analysis
The molecular formula of the compound is CHNO, with an average mass of 327.336 Da and a monoisotopic mass of 327.100769 Da .科学的研究の応用
Anticancer Applications
Synthesis for Anticancer Agents : Derivatives of 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, such as NB-506, have been synthesized for their potent inhibitory effects on topoisomerase 1, making them significant as anticancer agents (Ohkubo et al., 1997).
DNA Binding and Topoisomerase Inhibition : The compound enhances DNA cleavage catalyzed by topoisomerase I, indicating its potential as a topoisomerase I poison, acting selectively on tumor cell lines accumulating the compound (Yoshinari et al., 1995).
Antitumor Activities in Mice : Studies have demonstrated significant antitumor activities in mice, especially against solid tumors, suggesting its potential as an anticancer drug in humans (Arakawa et al., 1995).
Pharmacokinetics and Metabolism
In Vivo Metabolism Studies : Investigations into the pharmacokinetics of derivatives such as NB-506 in rats and dogs have been conducted, providing insights into its distribution in tissues and potential as a treatment for cancer (Takenaga et al., 1999).
Structure-Activity Relationship in Metabolism : Studies focusing on the structure-activity relationship in the O-glucuronidation of indolocarbazole analogs, including NB-506, have been conducted to understand its metabolic pathways and implications for drug design (Takenaga et al., 2002).
DNA Interaction and Cytotoxicity
DNA Binding and Cytotoxicity Studies : Research on the DNA interaction and topoisomerase II inhibition properties of related derivatives has been conducted, revealing their potential as DNA-targeted antitumor agents (Joseph et al., 2001).
Cytotoxic Activities on Tumor Cells : Studies have been done on derivatives like N6-dipeptide derivatives of N12-ribosyl-indolo[2,3-a]carbazole, showing their ability to inhibit the growth of human ovarian carcinoma cells, indicating their cytotoxic activities (Goryunova et al., 2014).
Miscellaneous Applications
Synthetic Methods and Chemical Analysis : Innovative synthetic methods for producing indolocarbazole compounds have been developed, expanding the potential applications in various fields of chemical research (Zhang et al., 2020).
Photophysical Property Studies : Theoretical studies on the photophysical properties of bisindolylmaleimide derivatives, closely related to indolocarbazoles, have been conducted to understand their molecular behavior in different states (Saita et al., 2009).
作用機序
将来の方向性
Indolocarbazoles are under current study due to their potential as anti-cancer as well as antimicrobial drugs and the prospective number of derivatives and uses found from the basic backbone alone . Particular attention is paid to indolo[2,3-a]-carbazoles that have reached clinical trials or are already in use for the treatment of malignant neoplasms .
特性
IUPAC Name |
7,19-dihydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4/c24-7-1-3-11-9(5-7)13-15-16(20(27)23-19(15)26)14-10-6-8(25)2-4-12(10)22-18(14)17(13)21-11/h1-6,21-22,24-25H,(H,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHWJWAKDGWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C4C(=C5C6=C(C=CC(=C6)O)NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420511 | |
| Record name | 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
CAS RN |
153998-00-6 | |
| Record name | 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



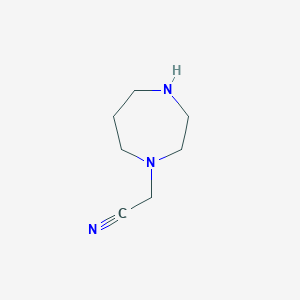
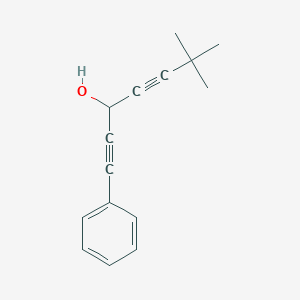

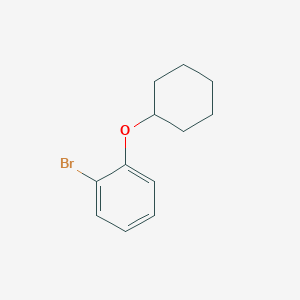
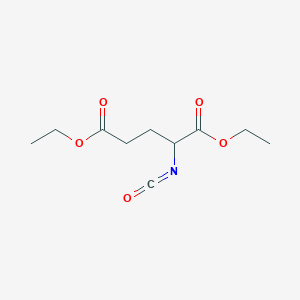
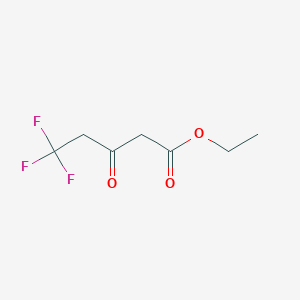
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
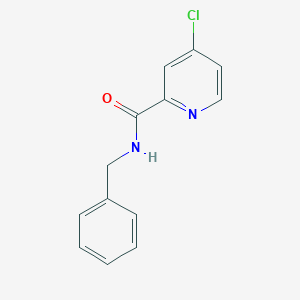
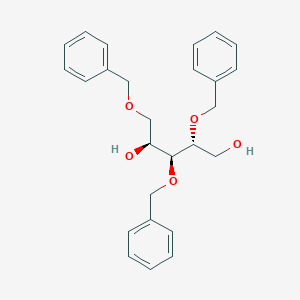
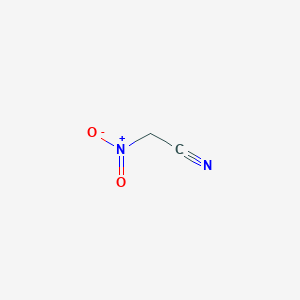
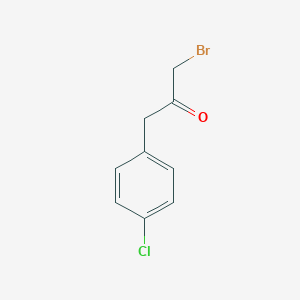
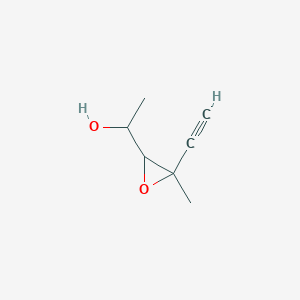
![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
